1-(2-Piperidinylmethyl)indoline dihydrochloride
Overview
Description
1-(2-Piperidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula C14H21ClN2. It is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Piperidinylmethyl)indoline dihydrochloride typically involves the reaction of indoline with 2-piperidinylmethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Piperidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted indoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Piperidinylmethyl)indoline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Medicine: Indoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and microbial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(2-Piperidinylmethyl)indoline dihydrochloride can be compared with other indoline derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indoline derivatives .
Biological Activity
Overview
1-(2-Piperidinylmethyl)indoline dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C14H21ClN2, and it is derived from indoline, a well-known heterocyclic compound. Indoline derivatives are recognized for their diverse biological activities, making them valuable in drug discovery and development.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
- Anticancer Properties : Research indicates that indoline derivatives can exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling pathways related to cell growth and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Neurological Effects : There is growing interest in the role of indoline derivatives in treating neurological disorders. The compound may interact with neurotransmitter systems, particularly through modulation of the histamine H3 receptor, which could influence conditions like schizophrenia and depression.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or microbial survival.
- Receptor Modulation : It has been suggested that the compound can act as an antagonist or inverse agonist at neurotransmitter receptors, particularly the H3 receptor, which plays a vital role in regulating neurotransmitter release.
Data Table: Biological Activities Summary
Activity Type | Description | Potential Applications |
---|---|---|
Anticancer | Induces apoptosis and cell cycle arrest | Cancer therapy |
Antimicrobial | Inhibits growth of various bacterial strains | Antibiotic development |
Neurological | Modulates neurotransmitter systems; potential effects on mood disorders | Treatment for schizophrenia, depression |
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWYWQACVWVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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